molecular formula C12H11ClN2O2S B310239 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide

Numéro de catalogue B310239
Poids moléculaire: 282.75 g/mol
Clé InChI: SEPRNHLNFQUYNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic use in various autoimmune diseases. This compound was first synthesized in 2003 by Pfizer Inc. and has since been the subject of numerous scientific studies.

Mécanisme D'action

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide inhibits the activity of JAK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and downstream signaling pathways, which leads to the suppression of cytokine and growth factor signaling. The inhibition of JAK activity by this compound has been shown to reduce inflammation and autoimmune responses in preclinical and clinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide is its specificity for JAK inhibition. This compound has been shown to selectively inhibit JAK3, which is involved in the signaling pathways of various cytokines and growth factors. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its short half-life, which requires frequent dosing in preclinical and clinical studies.

Orientations Futures

There are several future directions for the study of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide. One direction is to investigate the potential use of this compound in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to investigate the combination of this compound with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity is an ongoing area of research.
In conclusion, this compound is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. Its specificity for JAK inhibition and ability to suppress the immune response make it a promising therapeutic agent. Ongoing research into the mechanisms of action and potential therapeutic uses of this compound will provide valuable insights into the treatment of autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 3-chlorophenol with 2-aminothiazole in the presence of a base to form the corresponding amide. This amide is then reacted with 2-bromoacetophenone to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound has been shown to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound can suppress the immune response and reduce inflammation.

Propriétés

Formule moléculaire

C12H11ClN2O2S

Poids moléculaire

282.75 g/mol

Nom IUPAC

2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H11ClN2O2S/c1-8(11(16)15-12-14-5-6-18-12)17-10-4-2-3-9(13)7-10/h2-8H,1H3,(H,14,15,16)

Clé InChI

SEPRNHLNFQUYNU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl

SMILES canonique

CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.